Trimethyl hexamethylene diamine Trimethyl hexamethylene diamine
Brand Name: Vulcanchem
CAS No.: 25513-64-8
VCID: VC0213164
InChI: InChI=1S/C9H22N2/c1-8(4-5-10)6-9(2,3)7-11/h8H,4-7,10-11H2,1-3H3
SMILES: CC(CCN)CC(C)(C)CN
Molecular Formula: C9H22N2
Molecular Weight:

Trimethyl hexamethylene diamine

CAS No.: 25513-64-8

Cat. No.: VC0213164

Molecular Formula: C9H22N2

Molecular Weight:

* For research use only. Not for human or veterinary use.

Trimethyl hexamethylene diamine - 25513-64-8

Specification

CAS No. 25513-64-8
Molecular Formula C9H22N2
IUPAC Name 2,2,4-trimethylhexane-1,6-diamine
Standard InChI InChI=1S/C9H22N2/c1-8(4-5-10)6-9(2,3)7-11/h8H,4-7,10-11H2,1-3H3
SMILES CC(CCN)CC(C)(C)CN

Introduction

Chemical Structure and Composition

Trimethyl hexamethylene diamine (TMD) refers to a mixture of two isomers of trimethyl-1,6-hexanediamine. Its chemical formula is C9H22N2 with a molecular weight of 158.28 . The compound is commercially available under the trade name Vestamin TMD, produced by Evonik Industries . The molecular structure features a hexane backbone with three methyl groups attached at different positions, creating two primary isomeric forms: 2,2,4-trimethyl-1,6-hexanediamine and 2,4,4-trimethyl-1,6-hexanediamine . This structural arrangement, with amine groups at both terminal positions, contributes to its versatility in various chemical reactions and applications.

The isomeric nature of this compound is particularly significant as it influences its physical properties and reactivity patterns. The methyl substituents create steric hindrance around the amine functional groups, affecting the compound's nucleophilicity and basicity. These structural characteristics make trimethyl hexamethylene diamine particularly effective as a curing agent for epoxy resins and as a monomer in polyamide synthesis .

Physical and Chemical Properties

Trimethyl hexamethylene diamine exhibits distinctive physical and chemical characteristics that determine its utility in various applications. It is characterized as a clear liquid with specific physical parameters that influence its handling and processing requirements .

Table 1: Physical and Chemical Properties of Trimethyl Hexamethylene Diamine

PropertyValue
Physical formClear liquid
Melting point-80°C
Flash point127°C
Refractive index1.4640 to 1.4660
SolubilitySoluble in water
Molecular weight158.28 g/mol
Chemical formulaC9H22N2
Acute oral toxicity (LD50, rat)910 mg/kg

The compound demonstrates strong basic properties, allowing it to neutralize acids through exothermic reactions that produce salts and water. This property makes it valuable in various chemical processes where acid neutralization is required . Its solubility in water facilitates its use in aqueous systems and reaction media, expanding its range of applications .

Synthesis Methods

The industrial synthesis of trimethyl hexamethylene diamine follows a well-established multi-step process starting from isophorone. The synthetic pathway involves several key transformations that convert the cyclic ketone structure of isophorone into the linear diamine product .

The synthesis begins with the hydrogenation of isophorone to produce trimethylcyclohexanol. This intermediate undergoes oxidation with nitric acid, similar to the process used in the synthesis of adipic acid from cyclohexane. The resulting diacid, which consists of a mixture of "trimethyladipic acids," is then converted to the diamine via the dinitrile intermediate .

This synthetic route represents an efficient approach to producing trimethyl hexamethylene diamine on an industrial scale. The process leverages readily available starting materials and established chemical transformations, making it commercially viable for large-scale production. The ability to control reaction conditions allows manufacturers to optimize the isomer distribution in the final product, tailoring it for specific applications.

Industrial Applications

Trimethyl hexamethylene diamine finds extensive use across multiple industries due to its unique chemical properties and reactivity profile. Its bifunctional nature, with two primary amine groups, makes it particularly valuable in polymer chemistry and materials science.

Polymer Chemistry

One of the primary applications of trimethyl hexamethylene diamine is as a monomer in the production of nylon TMDT . The compound's diamine structure allows it to participate in condensation polymerization reactions with diacids or diesters, forming polyamides with distinctive properties. These polyamides exhibit enhanced thermal stability and mechanical strength compared to conventional nylon varieties, making them suitable for specialized applications in automotive, aerospace, and industrial sectors.

Epoxy Resin Technology

Perhaps the most significant industrial application of trimethyl hexamethylene diamine is as a component in curing agents for epoxy resins . The compound reacts with epoxide groups, forming crosslinks that transform liquid resin systems into hardened three-dimensional networks. This curing process imparts specific mechanical and thermal properties to the final product, influencing characteristics such as hardness, flexibility, and heat resistance.

Table 2: Applications of Trimethyl Hexamethylene Diamine in Various Industries

IndustryApplicationFunctionBenefits
PolymerNylon TMDT productionMonomerEnhanced thermal and mechanical properties
CoatingsEpoxy resin curingCrosslinking agentImproved durability and chemical resistance
AdhesivesEpoxy-based adhesivesHardenerEnhanced bonding strength and flexibility
CompositesFiber-reinforced plasticsCuring agentImproved structural integrity and heat resistance
Waste ManagementPET recycling studiesSolventPotential for chemical recycling of plastics

Research Applications

Beyond its industrial uses, trimethyl hexamethylene diamine has become increasingly important in scientific research, particularly in materials science and polymer chemistry. Researchers have explored its potential in developing advanced materials with specialized properties and functions.

Polymer Modification Studies

Recent research has investigated the role of trimethyl hexamethylene diamine in modifying polymer properties. Studies have examined its ability to enhance the mechanical and thermal characteristics of various polymer systems, including epoxy resins and polyurethanes. These investigations have demonstrated that the incorporation of trimethyl hexamethylene diamine can significantly improve the performance of these materials under extreme conditions, making them suitable for high-demand applications.

Waste Plastic Recycling Research

An emerging area of research involves the use of trimethyl hexamethylene diamine in the chemical recycling of post-consumer polyethylene terephthalate (PET) waste. Studies have examined the solubility behavior of PET waste in trimethyl hexamethylene diamine at room temperature, exploring potential pathways for breaking down plastic waste into reusable chemical components .

Chemical Reactivity and Mechanism

The chemical reactivity of trimethyl hexamethylene diamine is primarily governed by its diamine structure, which features two primary amine groups capable of participating in a wide range of reactions. Understanding these reaction mechanisms is crucial for optimizing its performance in various applications.

As a diamine, trimethyl hexamethylene diamine readily participates in nucleophilic addition reactions, particularly with electrophilic carbonyl compounds. In the context of epoxy resin curing, the amine groups attack the epoxide rings, forming covalent bonds that create a three-dimensional network structure. This crosslinking process is exothermic and proceeds through a step-growth mechanism.

The branched structure of trimethyl hexamethylene diamine, with its three methyl substituents, influences its reactivity profile compared to linear diamines. The steric hindrance created by these methyl groups can affect reaction rates and accessibility, potentially leading to different curing kinetics and final material properties when used in epoxy systems.

Analytical Characterization

Accurate characterization of trimethyl hexamethylene diamine is critical for quality control and research purposes. Various analytical techniques have been employed to identify and quantify this compound and to monitor its reactions with other materials.

Fourier Transform Infrared (FTIR) spectroscopy has proven particularly useful for characterizing trimethyl hexamethylene diamine and its reactions with polymers. FTIR analysis can identify characteristic absorption bands associated with the amine functional groups, including N-H stretching vibrations around 3275-3356 cm^-1 and N-H bending modes around 1597-1604 cm^-1 .

Other analytical methods commonly used include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and differential scanning calorimetry (DSC) for thermal behavior analysis. These techniques provide valuable insights into the compound's properties and reaction mechanisms, supporting both fundamental research and applied technology development.

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